molecular formula C16H17BrO3S B2997700 (2,5-Dimethylphenyl) 4-bromo-2,5-dimethylbenzenesulfonate CAS No. 2380183-27-5

(2,5-Dimethylphenyl) 4-bromo-2,5-dimethylbenzenesulfonate

Cat. No.: B2997700
CAS No.: 2380183-27-5
M. Wt: 369.27
InChI Key: OXXWAYRRIHLMSU-UHFFFAOYSA-N
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Description

(2,5-Dimethylphenyl) 4-bromo-2,5-dimethylbenzenesulfonate is an organic compound that belongs to the class of aromatic sulfonates. This compound is characterized by the presence of a bromine atom and two methyl groups attached to a benzene ring, which is further linked to a sulfonate group. It is used in various chemical reactions and has applications in scientific research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,5-Dimethylphenyl) 4-bromo-2,5-dimethylbenzenesulfonate typically involves the sulfonation of 2,5-dimethylphenyl with 4-bromo-2,5-dimethylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve maintaining the temperature between 0°C to 5°C to control the exothermic nature of the reaction.

Industrial Production Methods

On an industrial scale, the production of this compound involves continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

(2,5-Dimethylphenyl) 4-bromo-2,5-dimethylbenzenesulfonate undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The methyl groups can be oxidized to form carboxylic acids or aldehydes.

    Reduction Reactions: The sulfonate group can be reduced to a sulfide under specific conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Products include substituted phenyl derivatives with various functional groups.

    Oxidation Reactions: Products include carboxylic acids, aldehydes, and ketones.

    Reduction Reactions: Products include sulfides and thiols.

Scientific Research Applications

(2,5-Dimethylphenyl) 4-bromo-2,5-dimethylbenzenesulfonate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic transformations.

    Biology: It is employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: It is investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (2,5-Dimethylphenyl) 4-bromo-2,5-dimethylbenzenesulfonate involves its interaction with specific molecular targets. The bromine atom and sulfonate group play a crucial role in its reactivity. The compound can act as an electrophile in substitution reactions, where the bromine atom is replaced by a nucleophile. The sulfonate group can participate in various redox reactions, influencing the overall reactivity of the compound.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-2,5-dimethylphenylboronic acid
  • 5-Bromo-4-(2,5-dimethylphenyl)pyrimidine
  • 2-Bromo-4,6-dimethylphenylamine

Uniqueness

(2,5-Dimethylphenyl) 4-bromo-2,5-dimethylbenzenesulfonate is unique due to the presence of both a bromine atom and a sulfonate group on the same aromatic ring. This combination imparts distinct reactivity patterns and makes it a valuable intermediate in organic synthesis. Its ability to undergo a variety of chemical reactions and its applications in multiple fields highlight its versatility and importance.

Properties

IUPAC Name

(2,5-dimethylphenyl) 4-bromo-2,5-dimethylbenzenesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17BrO3S/c1-10-5-6-11(2)15(7-10)20-21(18,19)16-9-12(3)14(17)8-13(16)4/h5-9H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXXWAYRRIHLMSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)OS(=O)(=O)C2=C(C=C(C(=C2)C)Br)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17BrO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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